molecular formula C13H11NO2 B8651598 4-(2-Acetyl-3-oxo-1-butenyl)benzonitrile CAS No. 81764-99-0

4-(2-Acetyl-3-oxo-1-butenyl)benzonitrile

Cat. No. B8651598
Key on ui cas rn: 81764-99-0
M. Wt: 213.23 g/mol
InChI Key: WMUQCKSADOZOCX-UHFFFAOYSA-N
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Patent
US08399471B2

Procedure details

2.3 g (17.5 mmol) of 4-formylbenzonitrile, 1.98 ml (19.29 mmol) of 2,4-pentanedione, 1 ml (26 mmol) of acetic acid and 0.34 ml (3.5 mmol) of piperidine in 40 ml of anhydrous dichloromethane are stirred under reflux with a water trap for 24 h. After cooling, the reaction solution is washed successively with saturated sodium bicarbonate solution and saturated sodium chloride solution. The organic phase is dried over magnesium sulfate and concentrated. The residue is recrystallized from diethyl ether. 3.18 g (85% of theory) of the title compound are obtained as a pale brown solid.
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
1.98 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
0.34 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]([C:3]1[CH:10]=[CH:9][C:6]([C:7]#[N:8])=[CH:5][CH:4]=1)=O.[CH3:11][C:12](=[O:17])[CH2:13][C:14](=[O:16])[CH3:15].C(O)(=O)C.N1CCCCC1>ClCCl>[C:14]([C:13]([C:12](=[O:17])[CH3:11])=[CH:1][C:3]1[CH:10]=[CH:9][C:6]([C:7]#[N:8])=[CH:5][CH:4]=1)(=[O:16])[CH3:15]

Inputs

Step One
Name
Quantity
2.3 g
Type
reactant
Smiles
C(=O)C1=CC=C(C#N)C=C1
Name
Quantity
1.98 mL
Type
reactant
Smiles
CC(CC(C)=O)=O
Name
Quantity
1 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
0.34 mL
Type
reactant
Smiles
N1CCCCC1
Name
Quantity
40 mL
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux with a water trap for 24 h
Duration
24 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
WASH
Type
WASH
Details
the reaction solution is washed successively with saturated sodium bicarbonate solution and saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase is dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue is recrystallized from diethyl ether

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)C(=CC1=CC=C(C#N)C=C1)C(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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